molecular formula C23H30ClNO4 B11954105 3-Chlorophenyl 2-decyloxy-5-nitrobenzyl ether CAS No. 197171-09-8

3-Chlorophenyl 2-decyloxy-5-nitrobenzyl ether

Cat. No.: B11954105
CAS No.: 197171-09-8
M. Wt: 419.9 g/mol
InChI Key: PVLIGCKJUBFDMZ-UHFFFAOYSA-N
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Description

3-Chlorophenyl 2-decyloxy-5-nitrobenzyl ether is an organic compound with the molecular formula C23H30ClNO4 and a molecular weight of 419.953 g/mol . This compound is characterized by the presence of a chlorophenyl group, a decyloxy group, and a nitrobenzyl ether moiety. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chlorophenyl 2-decyloxy-5-nitrobenzyl ether typically involves the following steps:

    Nitration: The introduction of a nitro group into the benzene ring is achieved through nitration. This can be done using a mixture of concentrated nitric acid and sulfuric acid.

    Etherification: The formation of the ether bond involves the reaction of the nitrobenzyl alcohol with decyl bromide in the presence of a base such as potassium carbonate.

    Chlorination: The chlorophenyl group is introduced through a chlorination reaction using chlorine gas or a chlorinating agent like thionyl chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The ether bond can be cleaved through hydrolysis under acidic or basic conditions.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium catalyst.

    Nucleophiles: Sodium hydroxide, potassium hydroxide.

    Acids/Bases: Hydrochloric acid, sulfuric acid, sodium hydroxide.

Major Products

    Reduction: Formation of 3-aminophenyl 2-decyloxy-5-nitrobenzyl ether.

    Substitution: Formation of various substituted phenyl derivatives.

    Hydrolysis: Formation of decanol and 3-chlorophenyl 5-nitrobenzyl alcohol.

Scientific Research Applications

3-Chlorophenyl 2-decyloxy-5-nitrobenzyl ether has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chlorophenyl 2-decyloxy-5-nitrobenzyl ether involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The ether linkage and chlorophenyl group contribute to the compound’s stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chlorophenyl 2-decyloxy-5-nitrobenzyl ether
  • 2-Decyloxy-5-nitrobenzyl 2,5-xylyl ether
  • 4-Chloro-ortho-tolyl 2-heptyloxy-5-nitrobenzyl ether

Uniqueness

3-Chlorophenyl 2-decyloxy-5-nitrobenzyl ether is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of the chlorophenyl group enhances its reactivity in substitution reactions, while the decyloxy group provides hydrophobic characteristics that influence its solubility and interaction with biological membranes.

Properties

CAS No.

197171-09-8

Molecular Formula

C23H30ClNO4

Molecular Weight

419.9 g/mol

IUPAC Name

2-[(3-chlorophenoxy)methyl]-1-decoxy-4-nitrobenzene

InChI

InChI=1S/C23H30ClNO4/c1-2-3-4-5-6-7-8-9-15-28-23-14-13-21(25(26)27)16-19(23)18-29-22-12-10-11-20(24)17-22/h10-14,16-17H,2-9,15,18H2,1H3

InChI Key

PVLIGCKJUBFDMZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC1=C(C=C(C=C1)[N+](=O)[O-])COC2=CC(=CC=C2)Cl

Origin of Product

United States

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